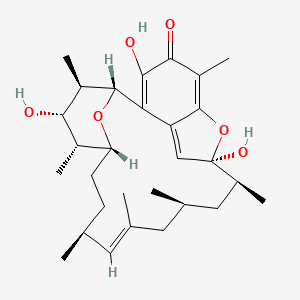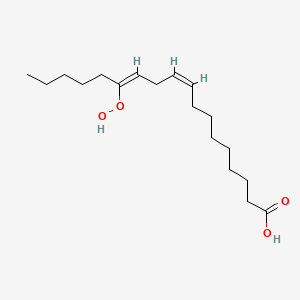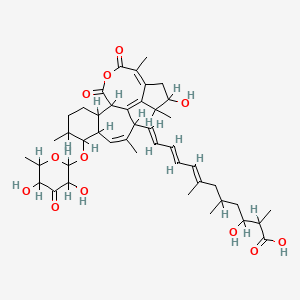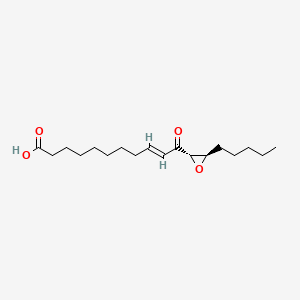
D-Alanine, N-(1-oxodocosyl)-L-alanyl-D-gamma-glutamyl-L-erythro-alpha,episilon-diaminopimelyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Alanine, N-(1-oxodocosyl)-L-alanyl-D-gamma-glutamyl-L-erythro-alpha,episilon-diaminopimelyl- is a complex organic compound with a unique structure that combines multiple amino acids and long-chain fatty acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Alanine, N-(1-oxodocosyl)-L-alanyl-D-gamma-glutamyl-L-erythro-alpha,episilon-diaminopimelyl- involves multiple steps, each requiring specific reaction conditions. The process typically starts with the protection of amino groups, followed by the coupling of amino acids using peptide bond formation techniques. The long-chain fatty acid is then introduced through esterification or amidation reactions. The final product is obtained after deprotection and purification steps.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure precision and efficiency. The process would also include rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
D-Alanine, N-(1-oxodocosyl)-L-alanyl-D-gamma-glutamyl-L-erythro-alpha,episilon-diaminopimelyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
D-Alanine, N-(1-oxodocosyl)-L-alanyl-D-gamma-glutamyl-L-erythro-alpha,episilon-diaminopimelyl- has several scientific research applications:
Chemistry: The compound is used in the study of peptide synthesis and the development of new synthetic methodologies.
Biology: It serves as a model compound for studying protein-lipid interactions and membrane dynamics.
Industry: It can be used in the formulation of specialized materials and coatings with unique properties.
Mechanism of Action
The mechanism of action of D-Alanine, N-(1-oxodocosyl)-L-alanyl-D-gamma-glutamyl-L-erythro-alpha,episilon-diaminopimelyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various cellular pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- D-Alanine, N-(1-oxododecyl)-L-alanyl-D-gamma-glutamyl-L-erythro-alpha,episilon-diaminopimelyl-
- L-Alanine, N-(1-oxodocosyl)-L-alanyl-D-gamma-glutamyl-L-erythro-alpha,episilon-diaminopimelyl-
Uniqueness
D-Alanine, N-(1-oxodocosyl)-L-alanyl-D-gamma-glutamyl-L-erythro-alpha,episilon-diaminopimelyl- is unique due to its specific combination of amino acids and long-chain fatty acids, which confer distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
82876-27-5 |
|---|---|
Molecular Formula |
C40H73N5O10 |
Molecular Weight |
784 g/mol |
IUPAC Name |
(2R,7S)-2,7-diamino-3-[(3S)-4-[[(1R)-1-carboxyethyl]amino]-3-[[(2S)-2-(docosanoylamino)propanoyl]amino]-4-oxobutyl]-4-oxooctanedioic acid |
InChI |
InChI=1S/C40H73N5O10/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-34(47)43-28(2)36(48)45-32(37(49)44-29(3)38(50)51)26-24-30(35(42)40(54)55)33(46)27-25-31(41)39(52)53/h28-32,35H,4-27,41-42H2,1-3H3,(H,43,47)(H,44,49)(H,45,48)(H,50,51)(H,52,53)(H,54,55)/t28-,29+,30?,31-,32-,35+/m0/s1 |
InChI Key |
NBLZCSOUWXHAOD-QTVQWWCLSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NC(C)C(=O)NC(CCC(C(C(=O)O)N)C(=O)CCC(C(=O)O)N)C(=O)NC(C)C(=O)O |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](C)C(=O)N[C@@H](CCC([C@H](C(=O)O)N)C(=O)CC[C@@H](C(=O)O)N)C(=O)N[C@H](C)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NC(C)C(=O)NC(CCC(C(C(=O)O)N)C(=O)CCC(C(=O)O)N)C(=O)NC(C)C(=O)O |
Synonyms |
FR 48217 FR-48217 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2(R)-Hydroxy-1(S)-indanyl)-5(S)-[(tert-butyloxycarbonyl)amino]-4(S)-hydroxy-6-phenyl-2(R)-[[4-(carboxymethyl)phenyl]methyl]hexanamide](/img/structure/B1238270.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-N,alphadimethyl-2-(phenyl)ethynyl benzenepropanamine hydrochloride](/img/structure/B1238275.png)


![(14E)-14-(1H-imidazol-5-ylmethylidene)-2,11-dimethoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione](/img/structure/B1238282.png)






